Lipophilicity (XLogP3-AA) Comparison: N,5- vs. 2,5-Dimethylpyrimidin-4-amine
Procurement of a specific dimethylpyrimidin-4-amine isomer is critical as the substitution pattern directly affects lipophilicity. The target compound, N,5-dimethylpyrimidin-4-amine, has a computed XLogP3-AA of 0.9 [1]. In contrast, the closely related analog 2,5-dimethylpyrimidin-4-amine, where the methyl group is on the ring carbon (position 2) instead of the exocyclic nitrogen, has a lower XLogP3-AA of 0.6 [2]. This difference of 0.3 log units represents a ~2-fold difference in the octanol-water partition coefficient, which can significantly impact a compound's ability to cross biological membranes.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 2,5-dimethylpyrimidin-4-amine (CAS 73-70-1): 0.6 |
| Quantified Difference | Δ = 0.3 logP units (~2-fold difference in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A higher logP for N,5-dimethylpyrimidin-4-amine suggests superior passive membrane permeability compared to the 2,5-isomer, which is a crucial selection criterion when designing compounds for oral bioavailability or CNS penetration.
- [1] PubChem. N,5-dimethylpyrimidin-4-amine. Compound Summary CID 45080325. National Center for Biotechnology Information. View Source
- [2] PubChem. 2,5-Dimethylpyrimidin-4-Amine. Compound Summary CID 445779. National Center for Biotechnology Information. View Source
